Author: BenchChem Technical Support Team. Date: February 2026
Title: Pharmacological Mechanism of Tipepidine (3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole): A Dual-Target Modulator for Neuropsychiatric Repurposing
Executive Summary
Molecule Identity: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (International Nonproprietary Name: Tipepidine ) is a non-narcotic antitussive agent historically utilized for cough suppression.
Pharmacological Pivot: Beyond its medullary antitussive action, recent advanced pharmacological profiling has identified Tipepidine as a G-protein-coupled Inwardly Rectifying Potassium (GIRK) channel inhibitor and a Sigma-1 receptor ligand .
This guide details the mechanistic basis for repurposing Tipepidine from a simple cough suppressant to a candidate for Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD) . Unlike SSRIs or psychostimulants, Tipepidine modulates the mesolimbic dopamine system via direct ion channel blockade, offering a distinct therapeutic profile with a rapid onset of action and a favorable safety window.
Molecular Mechanism of Action
The therapeutic efficacy of Tipepidine in neuropsychiatric models stems from a dual-target mechanism that converges to enhance dopaminergic transmission in the Ventral Tegmental Area (VTA).
Primary Mechanism: GIRK Channel Inhibition
GIRK channels (Kir3.x) are critical regulators of neuronal excitability.[1] In the VTA, dopamine D2 autoreceptors are coupled to GIRK channels via G-proteins (
subunits). When activated, these channels mediate potassium () efflux, causing hyperpolarization and silencing the neuron.[1]
Tipepidine Action: Tipepidine acts as a potent inhibitor of these D2-receptor-coupled GIRK channels.
Causality: By blocking the
efflux, Tipepidine prevents the hyperpolarization normally induced by dopamine autoregulation.
Result: This leads to membrane depolarization and the generation of action potentials in VTA dopamine neurons, resulting in a phasic increase of dopamine release in the Nucleus Accumbens (NAc).
Secondary Mechanism: Sigma-1 Receptor Modulation
Tipepidine exhibits affinity for the Sigma-1 chaperone receptor (Sig-1R), located at the Mitochondria-Associated ER Membrane (MAM).
) signaling and promotes neurotrophic factor expression (e.g., BDNF).
Synergy: While GIRK inhibition drives the firing of neurons, Sig-1R modulation likely supports neuronal plasticity and survival, contributing to the sustained antidepressant-like effects.
Mechanistic Pathway Visualization
Caption: Figure 1. Dual-pathway mechanism of Tipepidine showing GIRK blockade (primary) and Sigma-1 modulation (secondary).
Experimental Validation Protocols
To validate the mechanism described above, the following protocols are established as the gold standard in Tipepidine research.
S (non-hydrolyzable GTP analog) in the pipette solution to irreversibly activate G-proteins, ensuring any current reduction is due to channel blockade, not receptor desensitization.
Step
Action
Critical Parameter
1. Preparation
Isolate VTA neurons or HEK293 cells.
Maintain at 32°C in ACSF.
2. Configuration
Establish Whole-Cell configuration.
Pipette resistance: 3–5 M.
3. Activation
Perfuse Dopamine (10-30 M) or use intracellular GTPS.
Data Output: Tipepidine typically inhibits GIRK currents with an IC
of approximately 5–10 M .
Behavioral Assay: Forced Swim Test (Antidepressant Screening)
The Forced Swim Test (FST) is used to measure "behavioral despair." Tipepidine demonstrates efficacy here, notably in treatment-resistant models (ACTH-treated rats).
Workflow:
Pre-test (Day 1): Rats swim for 15 min to induce despair state.
Treatment: Administer Tipepidine (20–40 mg/kg, i.p.) 24h, 5h, and 1h before the test.
Test (Day 2): 5 min swim session.
Measurement: Record immobility time vs. climbing/swimming.
Result: Significant reduction in immobility time, comparable to tricyclic antidepressants (Imipramine), but without the locomotor hyperactivity seen with amphetamines.
Experimental Workflow Visualization
Caption: Figure 2. Parallel validation workflows for molecular (Patch Clamp) and systemic (Behavioral) efficacy.
Pharmacokinetics & Clinical Translation
For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is vital for clinical trial design.
Metabolism and CYP2D6 Dependence
Tipepidine is extensively metabolized in the liver. A critical finding for clinical variability is its dependence on CYP2D6 .
Polymorphism Risk: Plasma concentrations of Tipepidine correlate significantly with CYP2D6 genotypes. "Poor metabolizers" may experience significantly higher AUC (Area Under the Curve) than "Extensive metabolizers."
Implication: Clinical trials must stratify patients by CYP2D6 genotype to avoid inconsistent efficacy data or unexpected adverse events in poor metabolizers.
Safety Profile
Adverse Events: Historically low. Unlike opioids, it does not cause respiratory depression or dependence.
Therapeutic Index: High. The doses required for GIRK inhibition (antidepressant effect) are compatible with its established safety margins as an antitussive.
References
Inanobe, A., et al.
channels composed of Kir3.2 subunits in dopaminergic neurons of the ventral tegmental area." The Journal of Neuroscience, 1999. Link
Kawaura, K., et al. "The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats." Behavioural Brain Research, 2009. Link
Hashimoto, K. "Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development." Frontiers in Pharmacology, 2022. Link
Sasaki, T., et al. "Pharmacokinetics of tipepidine in TS-141 and Asverin group according to CYP2D6 genotype." ResearchGate (Clinical Trial Data), 2018. Link
Solubility Profile & Characterization of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
[1] Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 19767-25-0), a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 19767-25-0), a critical intermediate in the synthesis of atypical antipsychotics and related pharmaceutical compounds.[1] Given the compound's specific structural features—a lipophilic benzisothiazole core linked to a basic piperidine moiety—its solubility profile is governed by pH-dependent ionization and van der Waals interactions.[1][2] This document outlines the physicochemical basis for its solubility, predictive modeling for organic solvents, and a validated experimental protocol for precise determination.[1][2]
Physicochemical Characterization
Understanding the solubility of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole requires a breakdown of its molecular architecture.[1] The molecule functions as a lipophilic base , exhibiting distinct behavior in its free base form versus its salt forms (e.g., hydrochloride).[1][2]
Highly lipophilic; indicates poor aqueous solubility for the free base and high affinity for organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]
pKa (Predicted)
~9.2 (Piperidine N)
Basic center.[1][2] Solubility in water increases drastically at pH < 7.0 due to protonation.[1][2]
H-Bond Acceptors
4 (N, O, S)
Capable of H-bonding with protic solvents (Methanol, Ethanol).[1][2]
H-Bond Donors
0 (Free Base)
Limited self-association; relies on solvent interaction for dissolution.[1]
Structural Analysis
The molecule comprises three distinct domains affecting solvation:
Benzisothiazole Ring: A rigid, aromatic, and lipophilic bicyclic system.[1][2] It drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (Chloroform).[1][2]
Ethoxy Linker: A flexible ether chain providing rotational freedom, slightly enhancing solubility in polar aprotic solvents (THF, Acetone).[1][2]
Piperidine Ring: A saturated, basic heterocycle.[1][2] This is the primary site for protonation, allowing for "pH-switchable" solubility (soluble in aqueous acid, insoluble in aqueous base).[1][2]
Solubility Profile in Organic Solvents
Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the solubility profile of the free base form is categorized below.
Predicted Solubility Matrix (Free Base)
Solvent Class
Representative Solvents
Solubility Prediction
Mechanistic Rationale
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Very High
Strong dispersion forces and dipole-dipole interactions match the benzisothiazole core.[1]
Polar Aprotic
THF, Ethyl Acetate, Acetone
High
Dipole interactions stabilize the ether and sulfur/nitrogen centers.[1][2]
Protic Alcohols
Methanol, Ethanol, Isopropanol
High
The basic nitrogen and ether oxygen accept hydrogen bonds from the solvent.[1][2]
Non-Polar Aliphatic
n-Hexane, Heptane
Moderate
Lipophilic core allows dissolution, but polarity of the ether/amine limits high concentration.[1][2]
Aromatic
Toluene, Benzene
High
stacking interactions with the benzisothiazole ring facilitate solvation.[1][2]
Aqueous (Neutral/Basic)
Water (pH > 8)
Very Low (< 0.1 mg/mL)
Hydrophobic effect dominates; lack of ionization prevents hydration.[1][2]
Thermodynamic Modeling
To rigorously quantify solubility (
, mole fraction) as a function of temperature (), the Modified Apelblat Equation is the standard model for this class of compounds:
Where
, , and are empirical constants derived from experimental data. For 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole, the dissolution enthalpy () is expected to be positive (endothermic), meaning solubility increases with temperature.[1]
Experimental Protocol for Solubility Determination
Since specific literature values for this CAS are often proprietary, the following protocol is the authoritative method for generating high-quality solubility data.
Methodology: Isothermal Saturation (Shake-Flask)
This method ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.[1][2]
Caption: Standardized workflow for determining the thermodynamic solubility of benzisothiazole derivatives.
Applications in Process Chemistry
The solubility profile dictates the strategy for purification and salt formation.[1][2]
Crystallization Strategy (Anti-Solvent)
To purify the compound from synthesis impurities:
Dissolution: Dissolve the crude free base in a minimum volume of Acetone or Dichloromethane (Good Solvents).[1][2]
Precipitation: Slowly add n-Heptane or cold Water (Anti-Solvents).[1][2]
Result: The lipophilic impurities remain in the mother liquor, or the product crystallizes out due to the drastic solubility drop in the anti-solvent.[1][2]
Salt Formation (Hydrochlorides)
Converting the free base to a hydrochloride salt (e.g., for drug formulation) inverts the solubility profile.[1][2]
Solubility Shift: The salt is highly soluble in Water and Methanol but poorly soluble in Acetone and Ether .[1][2]
Isolation: The salt precipitates from the reaction mixture (Acetone/Ether) in high yield.[1][2]
References
SIELC Technologies. (2018).[1][2] Separation of 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (n.d.).[1][2] Compound Summary for CID 19767-25-0. National Center for Biotechnology Information.[1][2] Retrieved from [Link]
Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Standard reference for the Apelblat Model).
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Theoretical basis for solubility prediction).[1][2]
Navigating the Unknown: A Technical Guide to the Predicted Toxicity and Safety of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the predicted toxicity and safety profile of the novel compound, 3-[2-(Piperidin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the predicted toxicity and safety profile of the novel compound, 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. In the absence of specific toxicological data for this molecule, this document employs a structure-activity relationship (SAR) framework to forecast its potential hazards. By dissecting the known toxicological profiles of its core components—the 1,2-benzisothiazole ring and the piperidine moiety—we present a predictive assessment to guide safe handling, experimental design, and preliminary risk evaluation. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or investigating this compound and its analogues. All predictive statements within this document should be substantiated with empirical testing.
Introduction: Unveiling a Novel Chemical Entity
3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure marries the biologically active 1,2-benzisothiazole nucleus with a piperidine-ethoxy side chain. The 1,2-benzisothiazole scaffold is found in a variety of compounds with diverse pharmacological activities, while the piperidine ring is a common feature in many approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] The combination of these two moieties suggests that 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole could exhibit significant biological activity, making a thorough understanding of its potential toxicity paramount for any research and development endeavors.
This guide will systematically deconstruct the molecule to build a predictive toxicological profile, provide evidence-based recommendations for safe handling, and outline essential experimental protocols for empirical validation.
Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis
Due to the novelty of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole, no specific empirical toxicity data, such as an LD50 or comprehensive Safety Data Sheet (SDS), is currently available. Therefore, a predictive analysis based on its structural components is the most scientifically rigorous approach to anticipating its toxicological properties.
The Benzisothiazole Core: A Precedent for Irritation and Sensitization
The 1,2-benzisothiazole moiety is the foundational structure of the well-characterized biocide 1,2-benzisothiazol-3(2H)-one (BIT). Toxicological data for BIT provides valuable insights into the potential hazards of the benzisothiazole core.
Acute Toxicity: BIT is classified as harmful if swallowed.[2][3]
Skin and Eye Irritation: It is a known skin irritant and can cause serious eye damage.[2][4] Dermal toxicity studies in rats have shown that repeated exposure can lead to local skin irritation, including erythema and exfoliation.[4]
Skin Sensitization: 1,2-benzisothiazol-3(2H)-one is a recognized skin sensitizer and may cause an allergic skin reaction upon contact.[2][5]
Based on these data, it is prudent to predict that 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole may also exhibit skin and eye irritant properties, as well as the potential to act as a skin sensitizer.
The Piperidine Moiety: A Double-Edged Sword of Bioactivity and Toxicity
The piperidine ring is a ubiquitous feature in pharmaceuticals, contributing to desirable properties such as increased solubility and the ability to interact with biological targets.[1] However, its basic nitrogen can also be a source of toxicity.
Cytotoxicity: The safety profile of piperidine analogues is a significant area of study, with cytotoxicity being a primary concern in early drug development.[6]
Pharmacological Activity and Potential for Off-Target Effects: Piperidine derivatives are known to possess a wide range of biological activities, including acting as CNS modulators, anti-inflammatory agents, and analgesics.[7][8] This inherent bioactivity means there is a potential for off-target effects and toxicity at higher concentrations.
Phospholipidosis: The basic nature of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, which is a consideration in long-term toxicity assessments.[1]
The presence of the piperidine moiety in 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole suggests that the compound is likely to be biologically active and may exhibit dose-dependent cytotoxicity.
Integrated Toxicological Hazard Assessment
By integrating the toxicological profiles of its constituent parts, we can construct a predicted hazard profile for 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole.
Hazard Class
Predicted Hazard
Rationale
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
Based on the known toxicity of the 1,2-benzisothiazole core.[2][3]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Predicted based on the properties of the 1,2-benzisothiazole moiety.[2][4]
Serious Eye Damage/Irritation
Category 1 or 2 (Causes serious eye damage/irritation)
Predicted based on the properties of the 1,2-benzisothiazole moiety.[2][4]
Skin Sensitization
Category 1 (May cause an allergic skin reaction)
Based on the known sensitizing potential of 1,2-benzisothiazole derivatives.[2][5]
Target Organ Toxicity
Potential for CNS and other off-target effects
Inferred from the wide-ranging pharmacological activities of piperidine derivatives.[7][8]
Safety Data Sheet (SDS) - Predictive
This predictive SDS is provided as a guide for safe handling in the absence of an official, experimentally-derived SDS.
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
SECTION 5: FIRE-FIGHTING MEASURES
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.
SECTION 6: ACCIDENTAL RELEASE MEASURES
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: HANDLING AND STORAGE
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Conditions for Safe Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.
SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
Engineering Controls: Use in a well-ventilated area.
Personal Protective Equipment:
Eye/Face Protection: Wear chemical safety goggles.
Skin Protection: Wear impervious gloves and protective clothing.
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator must be worn.
SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES
Appearance: (To be determined)
Odor: (To be determined)
pH: (To be determined)
Melting Point/Freezing Point: (To be determined)
Boiling Point/Boiling Range: (To be determined)
Flash Point: (To be determined)
Solubility: (To be determined)
SECTION 10: STABILITY AND REACTIVITY
Chemical Stability: Stable under recommended storage conditions.
Acute Toxicity: Predicted to be harmful if swallowed.
Skin Corrosion/Irritation: Predicted to cause skin irritation.
Serious Eye Damage/Irritation: Predicted to cause serious eye damage/irritation.
Respiratory or Skin Sensitization: Predicted to cause an allergic skin reaction.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: No data available.
Reproductive Toxicity: No data available.
Specific Target Organ Toxicity - Single Exposure: No data available.
Specific Target Organ Toxicity - Repeated Exposure: No data available.
Aspiration Hazard: No data available.
SECTION 12: ECOLOGICAL INFORMATION
Toxicity: No data available. Avoid release to the environment.
Persistence and Degradability: No data available.
Bioaccumulative Potential: No data available.
Mobility in Soil: No data available.
SECTION 13: DISPOSAL CONSIDERATIONS
Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations.
SECTION 14: TRANSPORT INFORMATION
Not regulated as a hazardous material for transportation.
SECTION 15: REGULATORY INFORMATION
This substance has not been fully evaluated for regulatory compliance. Handle in accordance with all applicable regulations.
SECTION 16: OTHER INFORMATION
Disclaimer: The information provided in this predictive SDS is based on a structure-activity relationship analysis and is intended for use by qualified individuals. It is not a substitute for empirical testing.
Experimental Protocols for Toxicological Assessment
To move beyond predictive toxicology, empirical data must be generated. The following are standard, validated protocols for assessing the key predicted hazards of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole.
In Vitro Cytotoxicity Assay
This protocol outlines a standard MTT assay to determine the cytotoxic potential of the compound on a relevant cell line.
Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).
Methodology:
Cell Culture: Plate cells (e.g., HaCaT keratinocytes for skin cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Preparation: Prepare a stock solution of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
Treatment: Replace the medium in the 96-well plate with the prepared dilutions of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
Incubation: Incubate the cells with the compound for 24-72 hours.
MTT Assay:
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.
In Silico Toxicity Prediction
Computational tools can provide a rapid, preliminary assessment of a compound's likely toxicity profile.[9][10]
Objective: To predict various toxicological endpoints for 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole using established QSAR models.
Methodology:
Structure Input: Obtain the SMILES string or draw the 2D structure of the compound.
Endpoint Selection: Run predictions for key toxicological endpoints, including:
Mutagenicity (Ames test)
Carcinogenicity
Skin Sensitization
Acute Oral Toxicity
Model Application: Apply relevant predictive models, such as the Cramer rules for oral toxicity or the Benigni-Bossa rulebase for mutagenicity and carcinogenicity.[11]
Report Generation: Analyze the generated reports, paying close attention to the reliability of the predictions and any structural alerts identified.
Caption: Logical Flow for In Silico Toxicity Prediction.
Conclusion and Future Directions
This technical guide has established a predictive toxicological profile for 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole, highlighting potential hazards such as skin/eye irritation, skin sensitization, and acute oral toxicity. These predictions are grounded in the known properties of its benzisothiazole and piperidine components. It is imperative that these in silico and SAR-based assessments are followed by rigorous empirical testing to validate the predicted safety profile. The experimental protocols provided herein offer a starting point for such investigations. As research on this and related compounds progresses, a clearer understanding of their toxicological and pharmacological properties will emerge, enabling safer handling and more informed drug development decisions.
References
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Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5)
Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Chemos GmbH&Co.KG. Accessed February 20, 2026.
Benzisothiazolinone and its salts: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Accessed February 20, 2026.
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. Accessed February 20, 2026.
MSDS of 1,2-Benzisothiazol-3(2H). BOC Sciences. Accessed February 20, 2026.
1,2-Benzisothiazoline-3-One: Human Health Effects. Scribd. Accessed February 20, 2026.
Safety Data Sheet. Unilever. Accessed February 20, 2026.
SAFETY DATA SHEET. Sigma-Aldrich. Accessed February 20, 2026.
SAFETY DATA SHEET.
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Henkel. Accessed February 20, 2026.
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Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
In silico study of aminothiazole, benzohydrazide, namoline, piridine, and parnate derivatives as Jumonji domain histone lysine d.
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Piperidine - Wikipedia. Wikipedia. Accessed February 20, 2026.
3-(1-Piperazinyl)-1,2-benzisothiazole synthesis. ChemicalBook. Accessed February 20, 2026.
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Accessed February 20, 2026.
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives. BenchChem. Accessed February 20, 2026.
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Analogues of Piperidine for Drug Design. Enamine. Accessed February 20, 2026.
Benzisothiazoles synthesis. Organic Chemistry Portal. Accessed February 20, 2026.
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Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
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A Comprehensive Analysis of Iloperidone Intermediates and the Distinctive Nature of the Benzisothiazole Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Iloperidone in Antipsychotic Therapy Iloperidone, marketed under the brand name Fanapt, is a s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iloperidone in Antipsychotic Therapy
Iloperidone, marketed under the brand name Fanapt, is a second-generation (atypical) antipsychotic agent used in the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] Like other atypical antipsychotics, Iloperidone's receptor binding profile is thought to contribute to its effectiveness against the positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to older, first-generation antipsychotics.[3][4]
The chemical structure of Iloperidone is 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.[1] The synthesis of such a complex molecule is a multi-step process involving several key chemical building blocks known as intermediates. Understanding the identity, purity, and reactivity of these intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a detailed examination of the canonical intermediates involved in the synthesis of Iloperidone. Furthermore, it will elucidate the critical chemical and structural differences between these authentic intermediates and a distinct, yet structurally related, compound: 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole . This analysis will highlight the fundamental importance of the benzisoxazole core to Iloperidone's identity and provide a clear distinction from the benzisothiazole scaffold, a common motif in other areas of medicinal chemistry.[5]
PART 1: The Synthetic Landscape of Iloperidone
The synthesis of Iloperidone has been approached through several patented routes, which primarily converge on the formation of an ether linkage. Two principal strategies are widely documented, differing in the final coupling step.
Strategy A: Coupling of a Halopropoxy-Aryl Ketone with a Piperidinyl-Benzisoxazole
This is one of the most established methods for Iloperidone synthesis.[1][6] The final key step involves the reaction between two advanced intermediates:
The reaction is a nucleophilic substitution (specifically, an N-alkylation) where the secondary amine of the piperidine ring in Intermediate A2 displaces the chloride on the propyl chain of Intermediate A1.[1][7] This forms the crucial ether linkage and assembles the final Iloperidone molecule.
Strategy B: An Alternative Coupling Approach
An alternative pathway involves reversing the roles of the nucleophile and electrophile in the final step.[2][8] This method utilizes:
Intermediate B2: 4-hydroxy-3-methoxy-acetophenone (also known as Acetovanillone)
In this case, the phenolic hydroxyl group of Intermediate B2 is deprotonated by a base to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks the terminal carbon of the chloropropyl group on Intermediate B1, again forming the ether bond via a Williamson ether synthesis.[8]
The following workflow diagram illustrates these two convergent synthetic strategies.
Caption: Core Heterocyclic Difference: Oxygen vs. Sulfur.
Implications of the O-for-S Substitution
The difference between an oxygen and a sulfur atom in the heterocyclic ring has profound implications for drug development professionals:
Feature
1,2-Benzisoxazole (Iloperidone Core)
1,2-Benzisothiazole (Analog Core)
Causality and Field-Proven Insights
Heteroatom
Oxygen
Sulfur
Oxygen is more electronegative than sulfur, leading to different electron distribution within the ring.
Bond Angles & Lengths
C-O and N-O bonds are shorter.
C-S and N-S bonds are longer due to sulfur's larger atomic radius.
This structural variance directly impacts the overall three-dimensional shape of the molecule, which is critical for receptor binding.
Aromaticity & Stability
The benzisoxazole ring has distinct electronic properties influencing its stability and reactivity.
The benzisothiazole ring system has different aromatic character and reactivity patterns. [5]
These differences dictate the choice of reagents and reaction conditions during synthesis and can affect the metabolic stability of the compound in vivo.
Pharmacological Activity
The benzisoxazole moiety is integral to the D2/5-HT2A receptor binding profile of Iloperidone. [3]
While benzisothiazoles are used in other CNS active agents (e.g., the core of Ziprasidone is related), this specific scaffold is not associated with Iloperidone's activity. [9][10]
Receptor binding pockets are highly specific. The change from oxygen to sulfur would alter hydrogen bonding capability and steric interactions, almost certainly leading to a drastically different or non-existent pharmacological profile at Iloperidone's target receptors.
PART 3: Synthesis and Analytical Protocols
The trustworthiness of any drug substance relies on self-validating protocols that ensure identity and purity. The synthesis and analysis of Iloperidone intermediates are rigorously controlled to prevent the incorporation of structurally similar but incorrect molecules.
Experimental Protocol: Synthesis of Intermediate A2 (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole)
This protocol is a representative synthesis for a key benzisoxazole intermediate.
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Reagents: Charge the flask with a suitable precursor, such as 2,4-difluoro-α-(4-piperidinyl)benzyl alcohol, and a cyclizing agent in an appropriate solvent (e.g., toluene).
Cyclization: Heat the reaction mixture to reflux for several hours. The reaction involves the formation of the oxazole ring through intramolecular cyclization and dehydration.
Work-up: Upon reaction completion (monitored by TLC or HPLC), cool the mixture. Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve washing with a dilute base, followed by water and brine.
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure intermediate.
Analytical Protocol: Differentiating Intermediates by UPLC-MS/MS
High-performance analytical techniques are essential to confirm the identity of intermediates and detect any potential impurities, such as a benzisothiazole analog.
Chromatographic System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system for high-resolution separation.
Column: A reversed-phase column, such as a C18 column, is typically used.
[11][12]3. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.
[11][13]4. Detection (MS/MS): A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity and sensitivity.
[11] * Principle: The mass of the parent ion (precursor ion) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is selected in the third quadrupole (Q3).
Application: The benzisoxazole and benzisothiazole cores will have different exact masses due to the mass difference between oxygen (15.995 Da) and sulfur (31.972 Da). Furthermore, they will produce unique fragmentation patterns.
Iloperidone Intermediate (Benzisoxazole): Will have a specific precursor ion mass and a characteristic fragmentation pattern.
Analog (Benzisothiazole): Will have a different, higher precursor ion mass and a distinct set of fragment ions.
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines to ensure it can reliably distinguish and quantify the correct intermediate from any potential contaminants.
[11][12]
Conclusion
In the landscape of pharmaceutical development, precision is non-negotiable. This guide has established a clear and critical distinction between the authentic intermediates of the antipsychotic drug Iloperidone and the structurally different compound, 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole.
The core directive for any scientist or researcher in this field is to recognize that Iloperidone's identity and pharmacological activity are intrinsically linked to its 1,2-benzisoxazole moiety. The substitution of the ring oxygen with a sulfur atom, creating a 1,2-benzisothiazole , results in a fundamentally different molecule with distinct chemical, physical, and likely pharmacological properties. It is not an intermediate, an impurity commonly associated with the synthesis, or a metabolite, but rather a different chemical entity altogether.
Adherence to validated synthetic routes and the application of high-specificity analytical methods like UPLC-MS/MS are the cornerstones of ensuring the chemical integrity of Iloperidone. This rigorous approach guarantees that the final drug product is built from the correct molecular architecture, safeguarding its intended therapeutic action and patient safety.
References
WO2010031497A1: New process for the preparation of iloperidone.
US20130261308A1: One-pot process for the synthesis of iloperidone.
WO2012063269A2: Process for preparing iloperidone.
US20100076196A1: Process for the preparation of iloperidone.
CN103130785A: Preparation method of iloperidone.
New synthetic process of iloperidone. ResearchGate. [Link]
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed. [Link]
One-pot process for the synthesis of iloperidone - European Patent Office - EP 2644608 A1. European Patent Office. [Link]
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PMC. [Link]
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Australian Public Assessment Report for Iloperidone. Therapeutic Goods Administration (TGA). [Link]
Application Notes and Protocols for In Vitro Characterization of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
Introduction: A Strategic Approach to GPCR Ligand Characterization The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Compound...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to GPCR Ligand Characterization
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Compounds incorporating this moiety, particularly with piperidine or piperazine extensions, have demonstrated significant affinity for G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D2) receptors.[1][2][3] The compound 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole is a subject of interest for its potential as a selective modulator of these critical central nervous system targets.
This guide provides a comprehensive framework for the preparation and in vitro characterization of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. We will detail a representative synthetic pathway, the preparation of a radiolabeled variant for binding assays, the generation of suitable biological matrices (i.e., cell membranes expressing the target receptor), and a detailed protocol for conducting saturation binding assays to determine key pharmacological parameters such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The methodologies described herein are designed to ensure scientific rigor and data reproducibility, providing researchers with a robust foundation for their drug discovery and development efforts.
PART 1: Synthesis and Radiolabeling of the Ligand
A robust and reproducible synthesis is the cornerstone of any pharmacological investigation. The following section outlines a strategic approach to the synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole and its subsequent radiolabeling for use in binding assays.
Synthetic Strategy: A Generalized Approach
A plausible synthetic route would involve the reaction of 3-chloro-1,2-benzisothiazole with 2-(piperidin-1-yl)ethan-1-ol in the presence of a suitable base to facilitate the formation of the ether linkage.
Protocol 1: Synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
Step 1: Preparation of the Alkoxide. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(piperidin-1-yl)ethan-1-ol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to stir for 30-60 minutes at this temperature to ensure complete formation of the sodium alkoxide.
Step 2: Nucleophilic Substitution. To the freshly prepared alkoxide solution, add a solution of 3-chloro-1,2-benzisothiazole in the same anhydrous solvent dropwise. The reaction mixture is then typically heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until completion.
Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final compound.
Step 4: Characterization. The identity and purity of the synthesized 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by high-performance liquid chromatography (HPLC).[6]
Radiolabeling for In Vitro Binding Assays
Radioligand binding assays are a sensitive and quantitative method for studying ligand-receptor interactions.[7] To be used in such assays, 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole must be labeled with a radioactive isotope, typically tritium (³H) or iodine-125 (¹²⁵I). Tritiation is a common choice for small molecules due to its minimal impact on the ligand's pharmacological properties.
A common strategy for tritiation involves the catalytic reduction of a suitable precursor containing a double bond or a halogen atom with tritium gas. For the target molecule, a precursor could be synthesized with a bromine or iodine atom on the benzisothiazole ring, which can then be subjected to catalytic tritiation.
PART 2: Preparation of Biological Materials
The quality of the biological material is paramount for obtaining reliable binding data. For GPCRs, which are transmembrane proteins, the most common source for in vitro binding assays is a preparation of cell membranes from cells overexpressing the receptor of interest.[8][9]
Cell Culture and Membrane Preparation
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are frequently used for the stable expression of recombinant GPCRs due to their robust growth characteristics and low levels of endogenous receptor expression.[9][10]
Protocol 2: Preparation of Cell Membranes from Stably Transfected CHO Cells
Step 1: Cell Culture. Culture CHO cells stably expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptor) in appropriate culture flasks at 37 °C in a humidified atmosphere of 5% CO₂.
Step 2: Cell Harvesting. Once the cells reach confluency, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Dislodge the cells using a cell scraper in the presence of fresh, ice-cold PBS.
Step 3: Cell Lysis. Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4 °C). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a polytron to disrupt the cell membranes.
Step 4: Isolation of Membranes. Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4 °C) to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4 °C) to pellet the cell membranes.
Step 5: Final Preparation and Storage. Discard the supernatant and resuspend the membrane pellet in a small volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol). Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80 °C until use.
PART 3: In Vitro Radioligand Binding Assay
The following protocol details a saturation binding experiment to determine the Kd and Bmax of a radiolabeled version of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole (referred to as [³H]-Ligand) for its target receptor.
Experimental Design and Key Parameters
A saturation binding experiment measures the binding of increasing concentrations of a radioligand to a constant amount of receptor preparation until all receptors are occupied (saturated).[11] The experiment is performed in three sets of conditions:
Total Binding: Measures the total amount of radioligand bound to the membranes (specific + non-specific).
Non-specific Binding (NSB): Measures the binding of the radioligand to non-receptor components. This is determined in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[12]
Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[7][12]
Provides a high density of the target receptor with low endogenous activity.[8][9]
Binding Buffer
50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
A commonly used buffer system for GPCR binding assays.
Incubation Time
60 - 120 minutes
Should be sufficient to reach equilibrium.
Incubation Temp
25 °C (Room Temperature)
A balance between reaction kinetics and receptor stability.
Competitor for NSB
10 µM of an unlabeled, high-affinity ligand for the target receptor (e.g., haloperidol for D2 receptors)
To saturate the target receptors and allow for the determination of non-specific binding.[13]
Protocol 3: Saturation Radioligand Binding Assay
Step 1: Preparation of Reagents. Prepare serial dilutions of the [³H]-Ligand in binding buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd. Prepare a stock solution of the unlabeled competitor for NSB determination.
Step 2: Assay Setup. In a 96-well plate, set up the following reactions in triplicate:
Total Binding: Add a fixed amount of cell membrane preparation (e.g., 10-50 µg of protein), the appropriate concentration of [³H]-Ligand, and binding buffer to a final volume of 200 µL.
Non-specific Binding: Add the same amount of cell membrane preparation, the same concentrations of [³H]-Ligand, the unlabeled competitor (final concentration 10 µM), and binding buffer to a final volume of 200 µL.
Step 3: Incubation. Incubate the plate at 25 °C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
Step 4: Separation of Bound and Free Ligand. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
Step 5: Quantification of Bound Radioactivity. Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
PART 4: Data Analysis and Interpretation
Proper analysis of the binding data is crucial for extracting meaningful pharmacological parameters. The modern standard for analyzing saturation binding data is nonlinear regression.[14][15]
Data Transformation and Calculation
Calculate Specific Binding: For each concentration of [³H]-Ligand, subtract the average counts per minute (CPM) of the non-specific binding replicates from the average CPM of the total binding replicates.
Convert CPM to Molar Concentrations: Convert the specific binding values from CPM to fmol/mg of protein or pmol/mg of protein using the specific activity of the radioligand and the protein concentration of the membrane preparation.
Nonlinear Regression Analysis
The specific binding data is then plotted against the concentration of the free radioligand. This typically results in a hyperbolic curve.[12] This curve is then fitted to the "one-site specific binding" equation using a software package like GraphPad Prism:
Y = (Bmax * X) / (Kd + X)
Where:
Y is the specific binding
X is the free radioligand concentration
Bmax is the maximum number of binding sites
Kd is the equilibrium dissociation constant
The nonlinear regression analysis will provide the best-fit values for Bmax and Kd along with their standard errors.[15]
Scatchard Plot (for Visualization)
While no longer recommended for the primary determination of binding parameters due to statistical limitations, the Scatchard plot can be a useful tool for visualizing the binding data.[11][16] It is a linear transformation of the binding isotherm where the ratio of bound to free radioligand (Y-axis) is plotted against the amount of bound radioligand (X-axis). For a single binding site, this should yield a straight line where:
Slope = -1/Kd
X-intercept = Bmax
A non-linear Scatchard plot may indicate the presence of multiple binding sites or cooperativity.[7]
Caption: Scatchard plot visualization of saturation binding data.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the preparation and in vitro characterization of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. By following the detailed protocols for synthesis, radiolabeling, membrane preparation, and radioligand binding assays, researchers can reliably determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its target GPCRs. The emphasis on robust experimental design and modern data analysis techniques ensures the generation of high-quality, reproducible data, which is essential for advancing our understanding of the pharmacological profile of this and other novel chemical entities.
GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. Available at: [Link]
The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]
[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors - Bio-protocol. Available at: [Link]
ChemiSCREEN™ CHO Parental Control Membrane Preparation - Eurofins DiscoverX. Available at: [Link]
GraphPad Prism 11 Curve Fitting Guide - Equation: One site -- Specific binding. Available at: [Link]
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available at: [Link]
The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]
The GraphPad Guide to Analyzing Radioligand Binding Data - ResearchGate. Available at: [Link]
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. Available at: [Link]
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link]
Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. - ResearchGate. Available at: [Link]
3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole | SIELC Technologies. Available at: [Link]
[3H]Metergoline: a new ligand of serotonin receptors in the rat brain - PubMed. Available at: [Link]
Characterization of 3H-serotonin (5-HT) binding and effects on the phosphoinositides (PI) turnover in cultured C6 glioma and N2 neuroblastoma cells from rodents - PubMed. Available at: [Link]
Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. Available at: [Link]
US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents.
[3H]tetrahydrotrazodone binding. Association with serotonin binding sites - PubMed - NIH. Available at: [Link]
3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole - PubChem. Available at: [Link]
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC. Available at: [Link]
Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives - Arkivoc. Available at: [Link]
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available at: [Link]
BindingDB BDBM50048823 2-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=50048823
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]
Application Note: Crystallization of High-Purity 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
The following Application Note and Protocol guide details the crystallization and purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0). This guide is structured for researchers and process ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the crystallization and purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0). This guide is structured for researchers and process chemists, focusing on the critical separation of the target O-alkylated product from potential N-alkylated impurities and the generation of high-purity crystalline salts.
Introduction & Molecule Profile[1][2][3][4]
3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole is a functionalized benzisothiazole derivative often utilized as a pharmaceutical intermediate or pharmacophore in the development of atypical antipsychotics (e.g., related to Perospirone or Ziprasidone metabolites).
The synthesis of this molecule typically involves the alkylation of 1,2-benzisothiazol-3(2H)-one or nucleophilic displacement on 3-chloro-1,2-benzisothiazole. A critical challenge in this chemistry is Regioselectivity . The reaction often yields a mixture of the desired O-alkylated product (the target ether) and the thermodynamically stable N-alkylated impurity (a benzisothiazolinone derivative).
Target (O-Isomer): Contains a basic imine-like nitrogen in the isothiazole ring and a highly basic piperidine nitrogen.
Impurity (N-Isomer): Contains a non-basic amide/lactam nitrogen and a basic piperidine nitrogen.
Strategy: While both isomers can form salts via the piperidine ring, the O-isomer's planar aromatic nature and lack of the carbonyl dipole lead to distinct solubility differentials in alcoholic solvents, which this protocol exploits.
Crystallization Strategy & Solvent Selection
For high-purity isolation (>99.5%), Reactive Crystallization (Salt Formation) is the preferred method over neutral recrystallization. The free base is likely a low-melting solid or oil, making it difficult to purge impurities efficiently. The Hydrochloride (HCl) salt is robust, crystalline, and offers superior rejection of the N-isomer.
Solvent System Screening
Solvent System
Role
Solubility (Free Base)
Solubility (HCl Salt)
Recommendation
Isopropanol (IPA)
Primary Solvent
High
Low (Hot), Insoluble (Cold)
Excellent for crystallization.
Ethanol (EtOH)
Co-Solvent
Very High
Moderate
Good for initial dissolution.
Ethyl Acetate
Anti-Solvent
High
Insoluble
Used to drive yield.
Water
Impurity Purge
Insoluble
Soluble
Use in recrystallization (IPA/H₂O) to remove inorganic salts.
Detailed Experimental Protocols
Protocol A: Formation and Crystallization of the Hydrochloride Salt
This is the primary method for isolating the compound from a crude reaction mixture.
Prerequisites:
Crude 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (Free Base) oil or solid.
Reagents: Isopropanol (HPLC Grade), Conc. HCl (37%) or HCl in IPA (5-6N).
Step-by-Step Procedure:
Dissolution:
Charge the crude Free Base (e.g., 10.0 g, 38.1 mmol) into a round-bottom flask.
Add Isopropanol (IPA) (50 mL, 5 vol).
Heat to 50–60°C with stirring until fully dissolved. Note: If insolubles remain, filter hot through a Celite pad.
Acidification (Salt Formation):
Cool the solution to 20–25°C .
Slowly add Conc. HCl (3.5 mL, ~1.1 eq) or HCl/IPA dropwise over 20 minutes.
Observation: An exotherm is expected.[1][2] A white to off-white precipitate should begin to form immediately.
Monitor pH; target pH is 2.0–3.0 .
Crystallization (Cooling):
Heat the slurry back to 75–80°C (reflux).
If the solid does not fully dissolve, add Ethanol or Water dropwise (max 10% vol) until a clear solution is obtained (clearing point).
Perform a controlled cooling ramp:
80°C to 60°C over 30 mins.
60°C to 20°C over 2 hours.
20°C to 0–5°C over 1 hour (hold at 0°C for 2 hours).
Isolation:
Filter the crystalline solid under vacuum (Buchner funnel).
Wash the cake with cold IPA (2 x 10 mL).
Wash with cold Acetone (1 x 10 mL) to remove residual water/acid.
Drying:
Dry in a vacuum oven at 45–50°C for 12 hours.
Expected Yield: 80–90% (as HCl salt).
Target Purity: >99.0% (HPLC).
Protocol B: Recrystallization (Polishing Step)
Use this if the initial salt purity is <99% or if specific impurity rejection is required.
Suspend the crude HCl salt in IPA:Water (95:5 v/v) (10 vol).
Heat to reflux (~82°C ) to achieve complete dissolution.
Allow to cool slowly to room temperature without agitation (to grow larger crystals).
Chill to 0°C, filter, and wash with cold IPA.
Process Workflow Visualization
The following diagram illustrates the decision logic and workflow for the purification process, distinguishing between the Free Base and Salt pathways.
Caption: Workflow for the isolation of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole, highlighting the preferred salt formation pathway for maximum purity.
Characterization & Quality Control
To validate the success of the crystallization, the following analytical methods are required.
High-Performance Liquid Chromatography (HPLC)[6]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 20 mins.
Detection: UV @ 254 nm (Benzisothiazole absorption) and 220 nm.
Success Criteria: Single peak for target; N-isomer impurity (if present) typically elutes earlier due to higher polarity of the lactam.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.
Key Signals:
Ether Linker: Triplet at ~4.5 ppm (O-CH₂).
Piperidine: Multiplets at ~2.5 ppm (N-CH₂) and ~1.5 ppm (Ring CH₂).
Aromatic: 4 protons in the 7.4–8.0 ppm range.
Differentiation: The N-isomer (impurity) will show a shift in the ethylene linker protons (N-CH₂-CH₂-N vs O-CH₂-CH₂-N) and a distinct carbonyl carbon signal in ¹³C-NMR (~165 ppm).
X-Ray Powder Diffraction (XRPD)
Required to confirm the crystalline form and ensure no amorphous content, which can affect stability and hygroscopicity.
Troubleshooting Guide
Issue
Possible Cause
Corrective Action
"Oiling Out"
Solution cooled too fast or solvent mix is too polar.
Re-heat to dissolve. Add a seed crystal at the cloud point. Add 5-10% Ethanol to increase solubility range.
Low Yield
Too much solvent or solubility in IPA is too high.
Concentrate the mother liquor. Add Ethyl Acetate or Heptane as an anti-solvent to force precipitation.
Impurity Persistence
N-isomer co-crystallizing.
Recrystallize the salt from Ethanol/Water instead of IPA. The water content helps solubilize the more polar impurities.
Colored Product
Oxidation products or raw material carryover.
Treat the hot solution with Activated Carbon (e.g., Darco G-60) for 30 mins, then filter hot.
References
SIELC Technologies. (2018). Separation of 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
Chemical Register. (n.d.). 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0).[3][4][5] Retrieved from [Link]
PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole (Related Structure/Analog).[4][1][2][6] Retrieved from [Link]
Google Patents. (1999). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (Provides analogous crystallization conditions for benzisothiazole salts).
Advanced Solvent Selection for Recrystallization of Benzisothiazole-Piperidine Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6] Benzisothiazole-piperidine motifs represent a "privileged structure" in medicinal chemistry, forming the core of atypical antipsychotics like Ziprasidone and Perospi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
Benzisothiazole-piperidine motifs represent a "privileged structure" in medicinal chemistry, forming the core of atypical antipsychotics like Ziprasidone and Perospirone . These molecules present a unique purification challenge due to their amphiphilic nature: they possess a lipophilic, planar benzisothiazole domain and a polar, basic piperidine moiety.
Successful recrystallization requires a solvent system that balances these opposing properties. This guide moves beyond trial-and-error, utilizing Hansen Solubility Parameters (HSP) and pKa-dependent solubility switching to design robust purification protocols.
The Physicochemical Paradox
Benzisothiazole Region: Hydrophobic, aromatic, prone to π-π stacking (causes poor solubility in alcohols).
Piperidine Region: Basic (
), hydrophilic potential, prone to salt formation.
The Challenge: These compounds frequently "oil out" rather than crystallize because the flexible alkyl linker prevents rapid lattice ordering.
Solvent Selection Strategy
The "Push-Pull" Solvent Classification
For this specific scaffold, solvents are categorized not just by polarity, but by their interaction with the specific domains of the molecule.
Solvent Class
Role
Examples
Interaction Mechanism
ICH Class
Primary Dissolvers
Solubilize the Benzisothiazole
THF, DCM, Toluene
High dispersion forces match the aromatic ring; THF accepts H-bonds from protonated species.
Class 2 (Limit)
Latent Solvents
Solubilize the Piperidine
Methanol, Ethanol
H-bonding with the piperidine nitrogen; poor solubility for the aromatic tail at RT.
Class 3 (Preferred)
Anti-Solvents
Induce Nucleation
Heptane, TBME, Water
Low dielectric constant (Heptane) or high polarity (Water) forces lattice collapse.
Class 3 (Preferred)
Super-Solvents
Rescue/Dissolution
DMSO, DMF
Dipolar aprotic; dissolves everything but hard to remove. Use only if necessary.
Class 2/3
Decision Logic for Salt vs. Free Base[5]
Free Base: Recrystallize from hot Toluene or Ethyl Acetate/Heptane . The non-polar benzisothiazole drives solubility in hot non-polar solvents.
HCl/Mesylate Salts: Recrystallize from THF/Water (Ziprasidone method) or Ethanol (95%) (Perospirone method). The ionic lattice requires protic or high-dielectric media.
Visualization: Solvent Selection Workflow
The following decision tree guides the researcher through the selection process based on the physical form of the crude material.
Figure 1: Decision tree for selecting the initial solvent system based on the protonation state of the piperidine nitrogen.
Experimental Protocols
Protocol A: Quantitative Solubility Mapping (The "20 mg" Test)
Use this protocol to determine the precise boundaries of the metastable zone.
Preparation: Place 20 mg of crude solid into 5 separate HPLC vials.
Addition: Add 100 µL of solvent to each vial (Concentration = 200 mg/mL).
Observation (RT): Vortex. If dissolved, the solvent is too strong (likely poor yield). Mark as "Soluble."
Dilution: If insoluble, add solvent in 100 µL increments until 1.0 mL is reached (20 mg/mL).
Heating: If still insoluble at 20 mg/mL, heat to boiling point (or 80°C).
Ideal Candidate: Insoluble at RT (20 mg/mL)
Soluble at Reflux.
Anti-Solvent Candidate: Insoluble at Reflux.
Cooling: Allow the "Ideal Candidates" to cool slowly to RT.
Result A (Crystals): Proceed to Scale-up.
Result B (Oil): Requires seeding or anti-solvent optimization.
Result C (Precipitate/Amorphous): Cooling was too fast; repeat with 5% co-solvent.
Protocol B: Purification of Ziprasidone-Type HCl Salts (THF/Water System)
Based on industrial precedents for benzisothiazole salts.
Rationale: THF solubilizes the organic skeleton; Water acts as a highly polar anti-solvent that depresses solubility of the chloride salt specifically.
Steps:
Dissolution: Suspend 10 g of Crude HCl salt in 150 mL THF (15 vol) and 10 mL Water (1 vol).
Reflux: Heat to reflux (approx. 66°C). The mixture should become a clear, amber solution.
Note: If haze persists, filter hot through a celite pad to remove inorganic salts.
Nucleation: Cool slowly to 40°C. If no crystals form, seed with 10 mg of pure crystal.
Growth: Once turbidity is observed, cool to 10°C over 2 hours.
Filtration: Filter the solids.
Wash: Wash the cake with cold THF (not water, as it may redissolve the salt if pH is not controlled, or cause hydrolysis).
Drying: Dry under vacuum at 45°C.
Troubleshooting: The "Oiling Out" Phenomenon
Benzisothiazole-piperidines often separate as a liquid oil before crystallizing. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Corrective Actions:
Temperature Cycling: Heat the oil back to solution, then cool to just above the oiling temperature. Add a seed crystal.
Change Anti-Solvent: If using Hexane (too non-polar), switch to TBME (Tert-butyl methyl ether). TBME has a higher dielectric constant and coordinates slightly, preventing rapid oil separation.
High-Shear Stirring: Vigorous agitation during the cooling phase can sometimes force the oil droplets to crystallize (Ostwald ripening).
Workflow Logic: From Crude to Pure
Figure 2: Operational workflow for the recrystallization process, including the critical feedback loop for oiling out.
References
International Council for Harmonisation (ICH). ICH Q3C (R8) Guideline for Residual Solvents. (2021).[1][2][3] Available at: [Link]
Pfizer Inc.Process for the preparation of ziprasidone. U.S. Patent 6,150,366. (2000).
Wernersson, E. et al.Solubility of organic salts in solvent/water mixtures. Journal of Pharmaceutical Sciences. (2010). (General reference for salt solubility principles).
Optimal reaction conditions for O-alkylation of benzisothiazoles
Application Note: Strategic O-Alkylation of 1,2-Benzisothiazol-3(2H)-ones Executive Summary The alkylation of 1,2-benzisothiazol-3(2H)-ones (and their 1,1-dioxide analogs, saccharins) presents a classic ambident nucleoph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic O-Alkylation of 1,2-Benzisothiazol-3(2H)-ones
Executive Summary
The alkylation of 1,2-benzisothiazol-3(2H)-ones (and their 1,1-dioxide analogs, saccharins) presents a classic ambident nucleophile challenge. Under standard thermodynamic control (e.g., NaH/DMF),
-alkylation is the dominant pathway due to the greater nucleophilicity of the nitrogen atom.
Achieving
-alkylation (synthesis of 3-alkoxy-1,2-benzisothiazoles) requires kinetic control or specific modulation of the nucleophile's "hardness" according to HSAB (Hard-Soft Acid-Base) theory. This guide details two validated protocols to invert standard selectivity: Silver-Mediated Alkylation (for primary alkyl halides) and Mitsunobu Coupling (for sterically hindered secondary alcohols).
Scientific Foundation: The Ambident Anion Challenge
The deprotonated benzisothiazolone anion resonates between the nitrogen and oxygen atoms. The regioselectivity is governed by the interplay of three factors: steric hindrance, solvent polarity, and the counter-cation.
Nitrogen (Soft Nucleophile): Inherently more nucleophilic.[1] Favored by soft electrophiles (alkyl iodides), polar aprotic solvents (DMF, DMSO) that dissociate ion pairs, and small counter-cations (
, ).
Oxygen (Hard Nucleophile): Less nucleophilic but higher charge density. Favored by hard electrophiles (alkyl sulfonates), non-polar solvents that enforce tight ion pairing, and large or coordinating counter-cations (
).
Decision Matrix: Pathway Selection
Figure 1: Strategic selection of alkylation method based on electrophile sterics.
Protocol A: Silver-Mediated O-Alkylation
Best for: Primary alkyl halides (Methyl, Ethyl, Allyl).
Mechanism: The "Silver Effect."
coordinates strongly to the soft nitrogen lone pair and the halide of the alkylating agent, effectively blocking the -site and assisting -like character at the electrophile, which favors attack by the "hard" oxygen.
Alkylating Agent: Alkyl Iodide (1.2 – 1.5 equiv) Note: Iodides are preferred over bromides for Ag precipitation.
Base/Promoter: Silver Carbonate (
) (1.0 – 1.2 equiv)
Solvent: Toluene (Anhydrous) or Benzene (if permissible). Avoid DMF/DMSO.
Step-by-Step Methodology
Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend 1,2-benzisothiazol-3(2H)-one (5.0 mmol) in anhydrous Toluene (25 mL).
Addition: Add
(1.52 g, 5.5 mmol) in one portion. The mixture will be a heterogeneous suspension.
Alkylation: Add the Alkyl Iodide (6.0 mmol) dropwise via syringe.
Reaction: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1).
Checkpoint: The formation of a heavy yellow precipitate (AgI) indicates reaction progress.
Workup:
Cool to room temperature.
Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
Critical Step: Wash the filtrate with 5%
followed by water. Unreacted -H starting material is acidic and will be removed in the basic wash.
Purification: Concentrate the organic layer.[2] Purify via flash chromatography on silica gel.
Elution Order: The
-alkyl product is typically less polar (higher ) than the -alkyl isomer due to the loss of the lactam dipole.
Protocol B: Mitsunobu Conditions
Best for: Secondary alcohols (Isopropanol, Cyclohexanol) and sterically hindered substrates.
Mechanism: The reaction proceeds via an oxyphosphonium intermediate. For benzisothiazoles, steric bulk on the alcohol disfavors the approach to the nitrogen atom, shifting selectivity toward the oxygen.
Solvation: Dissolve the benzisothiazolone (2.0 mmol), Alcohol (2.0 mmol), and
(3.0 mmol) in anhydrous THF (20 mL) under Argon atmosphere.
Cooling: Cool the solution to 0°C in an ice bath.
Activation: Add DIAD (3.0 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.
Reaction: Remove the ice bath and stir at Room Temperature for 12–24 hours.
Quench: Add water (0.5 mL) to quench excess phosphorane.
Purification: Concentrate in vacuo. Triturate the residue with cold Ether/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[2] Filter off the white solid.
Chromatography: Purify the filtrate on silica gel (Hexanes/EtOAc).
Data Note: Using 2-propanol under these conditions typically yields ~68%
-isomer vs 20% -isomer [1].
Comparative Data: Conditions vs. Selectivity
The following table summarizes the expected regioselectivity based on established literature precedents for saccharin/benzisothiazole derivatives.
Reaction System
Solvent
Base/Additive
Major Product
Mechanism
Standard Alkylation
DMF
NaH
N-Alkyl (>95%)
Thermodynamic / Dissociated Ion Pair
Silver Salt
Toluene
O-Alkyl (>80%)
Ag-Coordination / Tight Ion Pair
Mitsunobu (1° Alcohol)
THF
/DIAD
N-Alkyl (Mixed)
Sterics allow N-attack
Mitsunobu (2° Alcohol)
THF
/DIAD
O-Alkyl (~70%)
Steric hindrance blocks N
Quality Control: Distinguishing Isomers
Do not rely solely on TLC. Use NMR to validate regiochemistry.
-Alkyl Isomer:
NMR: The Carbonyl carbon () typically appears further downfield (~160-165 ppm) compared to the lactim ether.
IR: Strong Carbonyl stretch (
) at 1720–1750 .
-Alkyl Isomer:
NMR: The Imidate carbon () appears upfield relative to the amide carbonyl (~155-160 ppm).
IR: Absence of Carbonyl stretch. Appearance of
stretch (~1580 ) and bands.
References
Regioselective Alkylation of Saccharin under Mitsunobu Conditions.
Removing impurities from 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole crude product
This guide is structured as a specialized technical support center for the purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 94087-35-1).[1][2][3][4] This compound is a critical intermediate, structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support center for the purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 94087-35-1).[1][2][3][4] This compound is a critical intermediate, structurally related to antipsychotics like Iloperidone and Ziprasidone.[4]
The protocols below prioritize stoichiometric control and pH-dependent partitioning , leveraging the distinct basicity of the piperidine moiety against the neutrality or acidity of common impurities.
Subject: Removal of Impurities from 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole Crude
Ticket Priority: High (API Intermediate/Fine Chemical)
Assigned Specialist: Senior Application Scientist[1][2][3][4]
Module 1: The Impurity Landscape
Before initiating purification, you must identify the "enemy."[4] The crude profile of this ether synthesis (typically via O-alkylation of 3-chloro-1,2-benzisothiazole or 1,2-benzisothiazol-3(2H)-one) usually contains three distinct classes of impurities.
Table 1: Common Impurity Profile & Physicochemical Properties[2][4]
Soluble in basic water (forms salt); Soluble in organics (neutral form).[1][3][4]
Impurity C
Piperidine N-Oxides
Oxidation Side-Product
Polar / Zwitterionic
High water solubility; often oils out in non-polar solvents.[1][2][3][4]
Module 2: The "Double-Switch" Extraction Protocol
The Issue: Simple recrystallization often fails because Impurity A (Neutral) co-crystallizes with the Target, and Impurity B (Acidic) can contaminate the lattice.[1][4]
The Solution: A pH-swing extraction that exploits the amphiphilic nature of the impurities.[3][4] This is a self-validating system : if the layers separate cleanly, the chemistry is working.[2][4]
Step-by-Step Workflow
1. Dissolution:
Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[4]
Why: These solvents dissolve the Target, Impurity A, and Impurity B.
2. The "Base Wash" (Removes Impurity B - BIT):
Wash the organic phase with 1.0 M NaOH (2 x Vol).[1][3][4]
Mechanism:[2][3][4][5] The Target (Amine) stays neutral (pH > pKa) and remains in the organic phase.[1][3][4] Impurity B (BIT) deprotonates to its sodium salt and migrates to the aqueous phase.[1][3][4]
Checkpoint: The aqueous layer may turn yellow (characteristic of BIT salts).[3][4] Discard the aqueous layer.[3][4]
3. The "Acid Extraction" (Isolates Target from Impurity A):
Extract the organic phase with 1.0 M HCl (3 x Vol).[1][3][4] Collect the Aqueous Phase .
) and moves to the water.[3][4] Impurity A (3-Chloro) remains neutral and stays in the organic phase.[1][2][3][4]
Critical Step: Discard the organic layer (this removes the lipophilic starting material).[3][4]
4. Recovery:
Cool the acidic aqueous phase to 0–5°C. Slowly add 4.0 M NaOH until pH > 11.
Observation: The Target will precipitate as a white solid or separate as a clean oil.[3][4] Extract this back into fresh EtOAc, dry over
, and concentrate.
Visualization: The Double-Switch Logic
Caption: Flowchart demonstrating the separation of Basic (Target), Acidic (BIT), and Neutral (3-Chloro) components via pH manipulation.
Module 3: Crystallization & Salt Formation
If the "Double-Switch" yields an oil (common for this ether), conversion to the Hydrochloride (HCl) salt is the standard method for final polishing.[1][2][3]
Protocol: HCl Salt Formation[2]
Dissolve the purified free base oil in Isopropanol (IPA) (5 mL/g).
Cool to 0°C.
Add HCl in IPA (or Ethanol) dropwise (1.1 equivalents).
Note: Avoid aqueous HCl if possible to prevent introducing water which increases solubility.[3][4]
Triturate (grind/stir) the oil with Diethyl Ether or Hexane .[3][4] This pulls out residual organic solvents and often triggers solidification.[3][4]
Seed the mixture with a known pure crystal if available.[3][4]
Q2: The product has a persistent yellow color.
Diagnosis: This is likely trace 1,2-benzisothiazol-3(2H)-one (BIT) or conjugated oxidation byproducts.[1][2][3][4]
Fix:
Perform an Activated Carbon treatment .[3][4] Dissolve the free base in hot Ethanol, add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite while hot. Then proceed to salt formation.[3][4]
Q3: I see a new impurity peak at RRT 0.85 after acid extraction.
Diagnosis: You may be hydrolyzing the ether linkage.[3][4] While benzisothiazole ethers are generally stable, prolonged exposure to strong acids at high temperatures can cleave the ether.[4]
Fix:
Keep the acid extraction step cold (0-5°C) and brief .[1][2][3][4]
Do not store the product in the acidic aqueous phase overnight; basify immediately.[3][4]
Q4: Can I use chromatography instead of extraction?
Answer: Yes, but it is less efficient for bulk removal of starting materials.[4]
Note: The Triethylamine is crucial to prevent the basic piperidine from "tailing" or sticking to the acidic silica sites.[4]
References
PubChem. (n.d.).[3][4][6] 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole (CID 16205957).[1][2][3][4][6] National Center for Biotechnology Information.[3][4] Retrieved February 20, 2026, from [Link][2]
U.S. Environmental Protection Agency. (n.d.).[3][4] 1,2-Benzisothiazol-3(2H)-one Properties (CompTox Chemicals Dashboard). Retrieved February 20, 2026, from [Link][2]
University of Regina. (2008). pKa Values of Piperazine Derivatives. (Contextual reference for piperidine/piperazine basicity). Retrieved February 20, 2026, from [Link][2]
Technical Support Center: Phase Separation Protocols for 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
The Mechanistic "Why": Understanding the Emulsion Before attempting to break an emulsion, you must understand why it formed. In the synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole (typically via O-alkylatio...
Author: BenchChem Technical Support Team. Date: February 2026
The Mechanistic "Why": Understanding the Emulsion
Before attempting to break an emulsion, you must understand why it formed. In the synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole (typically via O-alkylation of 1,2-benzisothiazol-3-one with a chloroethyl-piperidine), you are creating a molecule that behaves as a surfactant .
The "Amphiphilic Trap"
Your target molecule contains two distinct domains:
Lipophilic Tail: The benzisothiazole ring system (LogP > 2.5).
Hydrophilic Head: The piperidine nitrogen (Basic, pKa ≈ 9.8–10.2).
The Problem: At neutral or slightly basic pH (pH 8–10), the piperidine nitrogen exists in an equilibrium between its protonated (ionized) and free-base forms. This partial ionization turns your product into a cationic surfactant, stabilizing oil-in-water droplets.
The Complication (Pickering Emulsions):
These reactions typically use inorganic bases (K₂CO₃, Cs₂CO₃). Fine, undissolved particulates of these salts migrate to the interface, creating a "Pickering Emulsion"—a mechanically robust shell around droplets that prevents coalescence.[1][2] Standard centrifugation often fails here because the stabilizing force is physical (solids), not just chemical.
Troubleshooting Guide (Q&A)
Navigate your specific issue using the scenarios below.
Scenario A: The "Rag Layer"
Symptom: Distinct aqueous and organic layers exist, but a thick, fluffy, semi-solid layer sits between them.
Q: Why is this happening?
A: This is a Pickering Emulsion caused by fine particulates (likely residual K₂CO₃, KCl, or polymerized byproducts) trapping the solvent interface.
Q: How do I fix it?
A:Filtration is key. Do not attempt to extract through it.
Pass the entire biphasic mixture through a Celite 545 pad (approx. 1-2 cm depth) on a sintered glass funnel.
Rinse the pad with a small amount of your organic solvent (e.g., Toluene or DCM).
Result: The solids are removed, and the layers should separate cleanly within minutes.
Scenario B: The "Milky Void" (Stable Emulsion)
Symptom: No distinct layers; the entire funnel is an opaque, milky mixture.
Q: I’ve waited 2 hours. Why won't it separate?
A: Your pH is likely hovering near the pKa of the piperidine (pH 9–10). The molecule is acting as a soap.
Q: What is the immediate remedy?
A: Perform a pH Swing .
If extracting product into Organic: Adjust aqueous phase to pH > 12 using 50% NaOH. This forces the piperidine entirely into the Free Base form (suppressing surfactant properties).
If washing impurities:[3] Adjust to pH < 2 (using HCl).[4] This fully protonates the amine, making it highly water-soluble and breaking the amphiphilic balance.
Note: Avoid pH 7–10 during phase cuts.
Scenario C: The "Oiling Out"
Symptom: A third, dark, oily phase appears at the bottom.
Q: Is this my product?
A: Likely, yes. This occurs when the product concentration exceeds its solubility in the organic solvent, or if you are using a solvent that is too non-polar (like Heptane) for the polar amine.
Q: Solution?
A: Add a co-solvent. Add 5–10% volume of Methanol or Isopropanol to the organic layer. This increases the polarity enough to re-dissolve the oil without making the organic layer miscible with water.
Optimized Extraction Protocol
Use this Standard Operating Procedure (SOP) to prevent issues in future batches.
Step 1: The Quench & Clarification (Critical)
Action: Quench the reaction mixture with water (ratio 1:1 to solvent).
Preventative Measure: Before pouring into the separator, filter the biphasic mixture to remove inorganic salts.
Why: Removes the nucleation sites for Pickering emulsions.
Step 2: pH Adjustment
Target: pH ≥ 12.0.
Reagent: 10-20% NaOH solution.
Verification: Do not rely on paper strips alone if the solution is colored. Use a calibrated pH probe.
Why: Ensures 99.9% of the piperidine is in the Free Base form (Lipophilic).
Step 3: Solvent Selection & Density Management
Recommended Solvent: Toluene or Dichloromethane (DCM).
Density Check:
If using Toluene (d=0.87): Aqueous layer is on bottom .
If using DCM (d=1.33): Aqueous layer is on top .
Troubleshoot: If layers are close in density (e.g., heavily brined water vs. Ethyl Acetate), add solid NaCl to saturate the aqueous layer (increase density) or add more solvent.
Step 4: The Wash
Wash the organic layer with Brine (Saturated NaCl) rather than pure water.
Why: The high ionic strength "salts out" organics and reduces the solubility of water in the organic phase, sharpening the interface.
Decision Tree: Breaking the Emulsion
Follow this logic flow when encountering phase separation issues.
Figure 1: Logical workflow for diagnosing and resolving phase separation issues in basic amine extractions.
Comparative Solvent Data
Select the right solvent to maximize density difference (
) against water ( g/mL).
Solvent
Density (g/mL)
Emulsion Risk
Recommendation
Dichloromethane (DCM)
1.33
High
Good solubility, but prone to stable emulsions. Use only if Toluene fails.
Toluene
0.87
Medium
Preferred. Good separation from brine. High boiling point allows easy drying.
Ethyl Acetate
0.90
High
Density too close to water. Avoid for this specific molecule unless heavily brined.
MIBK
0.80
Low
Excellent choice for industrial scale. Clean separation.[5]
References
Process for the preparation of Iloperidone. (2012). US Patent 2012/0220776 A1. (Describes the workup of benzisoxazole/benzisothiazole piperidine intermediates, specifically highlighting the use of toluene and inorganic bases). Link
Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000). US Patent 6,111,105. (Provides analogous extraction protocols for benzisothiazole derivatives, emphasizing pH control). Link
Pickering Emulsions in Pharmaceutical Workups. AZoM Materials Science. (Explains the mechanism of solid-stabilized emulsions in organic synthesis). Link
Breaking Emulsions in Liquid-Liquid Extraction. ResearchGate Community Threads. (Field-verified techniques for amine extractions). Link
Technical Support Center: Scaling Production of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
The following technical guide is designed for process chemists and scale-up engineers. It prioritizes the "Chloro-Route" ( ) as the most robust method for scaling 3-alkoxy-1,2-benzisothiazoles, avoiding the regioselectiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for process chemists and scale-up engineers. It prioritizes the "Chloro-Route" (
) as the most robust method for scaling 3-alkoxy-1,2-benzisothiazoles, avoiding the regioselectivity issues (N- vs. O-alkylation) common with direct alkylation of 1,2-benzisothiazol-3-one.
To achieve scalable, high-purity production, we utilize a Nucleophilic Aromatic Substitution (
) strategy. This pathway is selected over direct alkylation of benzisothiazolinone to ensure exclusive O-alkylation and eliminate the formation of N-alkylated impurities which are difficult to remove at scale.
Synthesis Pathway Diagram
Figure 1: Strategic synthesis pathway via the 3-chloro intermediate to ensure regioselective O-alkylation.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole
Objective: Convert the stable amide (lactam) into the reactive chloro-imidate.
Critical Parameter: Complete removal of
prior to quench to prevent runaway hydrolysis.
Charge: Load 1,2-benzisothiazol-3(2H)-one (1.0 eq) into a glass-lined reactor.
Reagent: Add
(1.3 eq) and (0.5 eq). The acts as a catalyst to initiate the reaction at lower temperatures.
Reaction: Heat to 120°C for 4–6 hours. Monitor by HPLC until starting material is <0.5%.
Workup (Critical):
Cool to 60°C. Distill off excess
under reduced pressure.
Dissolve residue in DCM or Toluene.
Slowly pour into ice water (maintain <20°C). Caution: Exothermic hydrolysis of residual phosphorous species.
Step 2: Coupling (
) with 2-(Piperidin-1-yl)ethanol
Objective: Form the ether linkage without opening the isothiazole ring.
Alkoxide Formation: In a separate vessel, dissolve 2-(piperidin-1-yl)ethanol (1.1 eq) in anhydrous THF or Toluene.
Activation: Add Potassium tert-butoxide (KOtBu) (1.2 eq) at 0–5°C. Stir for 30 mins to form the potassium alkoxide.
Note: For larger scales, KOtBu is preferred over NaH due to easier handling and lack of
gas evolution hazards.
Coupling: Add the solution of 3-chloro-1,2-benzisothiazole (from Step 1) dropwise to the alkoxide solution.
Exotherm Control: Maintain temp <10°C during addition.
Completion: Warm to reflux (65°C for THF, 80°C for Toluene) for 3–5 hours.
Purification (Acid-Base Extraction):
Cool mixture and quench with water.
Extract with Ethyl Acetate.
Acid Wash: Extract the organic layer with 1N HCl. The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted chloro-BIT) stay in organic.
Basify: Adjust aqueous phase to pH 10 with NaOH.
Final Extraction: Extract product back into Ethyl Acetate, dry, and concentrate.
Troubleshooting Guide & FAQs
Common Scale-Up Challenges
Symptom
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete reaction or hydrolysis during quench.
Ensure temp reaches 120°C. Remove all before water addition. Quench into ice, not water into acid.
Presence of Starting Material (BIT) in Step 2
Moisture entering the reaction.
The chloro-intermediate hydrolyzes back to BIT if wet. Dry all solvents to <500 ppm water.
Ring Opening (Nitrile formation)
Nucleophilic attack at Sulfur.
Avoid "soft" nucleophiles (thiols, cyanides). Use "hard" bases like alkoxides. Keep temp <100°C during coupling.
Emulsions during Workup
Piperidine surfactants.
Use high-ionic strength washes (Sat. Brine). Filter biphasic mixture through Celite if solids are present.
Frequently Asked Questions
Q: Can I use the commercially available hydrochloride salt of the amino alcohol?A: Yes, but you must use an extra equivalent of base (2.2 eq total) to neutralize the HCl and generate the alkoxide. Ensure the neutralization is complete before adding the chloro-benzisothiazole to avoid competing reactions.
Q: Why do we see a "dimer" impurity?A: If the stoichiometry is off, the product can act as a nucleophile (via the piperidine nitrogen) attacking another molecule of the chloro-starting material, forming a quaternary ammonium salt. Solution: Ensure the alcohol is in slight excess (1.1 eq) and fully deprotonated before mixing.
Q: Is the product sensitive to light or air?A: Benzisothiazoles can be sensitive to oxidative ring opening under intense UV or harsh oxidation. Store the final product in amber glass under nitrogen. The ether linkage itself is stable, but the basic nitrogen makes it prone to absorbing
from air (carbonate formation); store as a sealed free base or convert to HCl salt for long-term stability.
Welcome to the Benzisothiazole Technical Support Hub. If you are accessing this guide, you are likely encountering yield losses or purity issues during the synthesis of 3-chloro-1,2-benzisothiazole or its derivatives (key intermediates for antipsychotics like Ziprasidone).[1]
The Core Problem: The 1,2-benzisothiazole scaffold contains a nitrogen-sulfur (N-S) bond that is thermodynamically unstable in the presence of nucleophiles (like water) under basic or acidic conditions.[1] Moisture does not just "quench" your reagents; it triggers a ring-opening cascade , reverting your active intermediate back to 2-mercaptobenzamide derivatives or forming oxidative tars.[1]
This guide treats your reaction vessel as a "dry room" environment. Follow these protocols to secure the integrity of the isothiazole ring.
User Ticket #101: "I used anhydrous solvent from a fresh bottle, but my chlorination reaction stalled."
Scientist Response:
"Fresh" is not a quantitative specification. In benzisothiazole chlorination (using
or ), the catalytic species is often the Vilsmeier-Haack adduct formed between the acid chloride and DMF. Moisture destroys this adduct immediately.
The "Hidden Water" Checklist
Component
Critical Threshold
Action Required
DMF (Catalyst)
< 50 ppm
Critical: DMF is hygroscopic.[1][2][3] Distill over or use molecular sieves (4Å) for 24h prior to use. Do not use "bottle dry" DMF without verification.
Thionyl Chloride ()
Clear, Colorless
If yellow/red, it contains dissolved and from hydrolysis. Distill with linseed oil or quinoline to remove impurities before use.
Chlorobenzene (Solvent)
< 100 ppm
Azeotropic distillation is recommended. Discard the first 10% of distillate.
Reactor Headspace
/ Ar Purge
Continuous positive pressure. A static blanket is insufficient due to gas evolution creating a vacuum effect.
Module 2: In-Process Control (The Chlorination Protocol)
User Ticket #205: "My reaction mixture turned into a dark tar during the formation of 3-chloro-1,2-benzisothiazole."
Scientist Response:
Tar formation usually indicates thermal runaway caused by uncontrolled hydrolysis or lack of temperature management during the Vilsmeier reagent formation. The reaction of BIT (Benzisothiazolinone) with
is endothermic initially but becomes exothermic upon gas evolution.
Optimized Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole
Standardized based on Bayer Process (US5883258) and optimized for moisture resilience.[1]
The Suspension: Charge BIT and Chlorobenzene into the reactor. Stir to form a slurry.
Catalyst Charge: Add dry DMF. Note: No reaction occurs yet.
Thermal Equilibration: Heat the slurry to 70–80°C . Do not exceed 85°C yet.
Controlled Addition: Add
dropwise over 60 minutes.
Checkpoint: Monitor off-gassing (
).[1] If gas evolution spikes, stop addition. Rapid gas evolution indicates moisture contamination reacting with .
The Cook: Age the reaction at 80°C for 6–8 hours .
End-Point Check: HPLC should show <1% unreacted BIT.
Degassing: Apply partial vacuum (mild) to remove excess
and before cooling. Dissolved acid catalyzes ring opening during the quench.
Visualizing the Degradation Pathway
The diagram below illustrates why moisture control is non-negotiable.
Fig 1.[1] Mechanistic pathway showing the competition between successful chlorination (Green) and moisture-induced ring failure (Red).[1]
Module 3: Post-Reaction & Isolation (The Danger Zone)
User Ticket #309: "My product solidified in the distillation column and degraded."
Scientist Response:
3-Chloro-1,2-benzisothiazole has a melting point of ~39-41°C and a boiling point of ~128°C (at 0.93 kPa).[1] It sublimes easily and is thermally unstable if distilled to dryness.
The "Paraffin Oil" Technique:
Never distill this compound to a dry pot.
Strip Solvent: Remove Chlorobenzene under reduced pressure (50°C).
Add Carrier: Add Paraffin Oil (High Boiling) to the crude residue (approx. 10-20% v/w).
Vacuum Distillation: Distill the product out of the paraffin oil.[4]
Why? The oil acts as a heat sink and prevents the formation of "hot spots" that trigger thermal decomposition and polymerization of the isothiazole ring.
Module 4: FAQ – Troubleshooting Specific Scenarios
Q: Can I use aqueous ammonia for the workup?A: NO. While some literature suggests ammonia for forming BIT from dithio-precursors, exposing 3-chloro-1,2-benzisothiazole to aqueous ammonia will cause rapid nucleophilic substitution to form 3-amino-1,2-benzisothiazole or ring opening.[1] Use anhydrous conditions until the product is isolated.
Q: My final product has a strong sulfur smell (mercaptan-like).A: This confirms ring opening. The N-S bond has cleaved to form thiols (mercaptans). This is irreversible. You must improve your
purging during the reaction and ensure your is free of hydrolysis products () before starting.
Q: How do I store the 3-chloro intermediate?A: Store under Argon at 4°C. It is sensitive to atmospheric moisture. Over time, it will hydrolyze back to BIT (Benzisothiazolinone) and HCl, which you will see as a white precipitate forming on the surface of the solid.
References
Process for the preparation of 3-chloro-1,2-benzisothiazoles.
Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT).
Source: PrepChem (Method 1: Chlorine/Dithiodibenzoyl chloride route).
Relevance: Establishes the precursor synthesis and its sensitivity to ammonia/base.
URL:[Link]
Hydrolytic stability of 1,2-benzisothiazoles.
Source: Carrington, D.E.L., et al. J. Chem. Soc., Perkin Trans. 1, 1972, 3006-3010.[1][5]
Relevance: Mechanistic insight into base-catalyzed ring opening and decarboxylation.[1]
URL:[Link]
Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide.
Source: ResearchGate (Full Text Available).
Relevance: Discusses the parallel chemistry of saccharin derivatives and chlorination mechanisms.
URL:[Link]
Reference Standard Characterization Guide: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
Topic: Reference Standard Characterization for 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole Content Type: Publish Comparison Guide [1][2][3] Executive Summary In the development of benzisothiazole-based antipsychotic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reference Standard Characterization for 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
Content Type: Publish Comparison Guide
[1][2][3]
Executive Summary
In the development of benzisothiazole-based antipsychotics (structural analogs to Perospirone and Ziprasidone), the intermediate 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 19767-25-0) serves as a critical impurity marker and process intermediate.[1][2][3] Its validation is complicated by a classic regioselectivity challenge: the competition between O-alkylation (the target) and N-alkylation (the thermodynamic impurity).[1][2][4]
This guide compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives, demonstrating why "Area %" purity is insufficient for this molecule.[2][4] We present a comparative analysis of Mass Balance vs. Quantitative NMR (qNMR) characterization workflows to establish metrological traceability.
Part 1: The Molecule & The Challenge
The synthesis of 3-alkoxy-1,2-benzisothiazoles involves the nucleophilic substitution of 3-chloro-1,2-benzisothiazole or the alkylation of 1,2-benzisothiazol-3(2H)-one.[1][3] This reaction creates a bifurcation in the impurity profile:
The Problem: Standard HPLC methods often fail to fully resolve these isomers due to their identical mass and similar polarity.[2][3][4] A Reference Standard characterized solely by HPLC Area % (the "Alternative") risks misidentifying the N-isomer as the target, leading to incorrect potency assignment in drug substance release testing.[1][4]
Visualizing the Impurity Pathway
Figure 1: The regioselectivity bifurcation. A valid Reference Standard must prove the absence of the N-isomer (Red) to accurately quantify the Target (Green).[1][2]
Part 2: Comparative Characterization Approaches
To establish the "True Value" of the reference standard, we compare two primary methodologies.
Where =Integral, =Number of protons, =Molar mass, =Mass, =Purity.[1][8][2][7]
Part 4: Characterization Workflow Decision Tree
This diagram illustrates the logic flow for certifying the standard, ensuring no "Research Grade" shortcuts are taken.
Figure 2: Decision tree for certifying the reference standard. Note the critical "Kill Step" if the N-isomer is detected.[1][2]
References
Saito, T., et al. (2014).[2][4] "Metrological traceability of purity values of organic reference materials by quantitative NMR." Accreditation and Quality Assurance, 19, 365–372.[4] Available at: [Link]
PubChem. Compound Summary: 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole (CAS 19767-25-0).[1][2] National Library of Medicine.[1][2][4] Available at: [Link][1][2]
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] Available at: [Link][1][2]
Comparative Stability Guide: Benzisothiazole Ether Derivatives vs. Isosteres
Topic: Comparative Stability Analysis of Benzisothiazole Ether Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Stability Analysis of Benzisothiazole Ether Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the 1,2-benzisothiazole scaffold is a privileged structure, serving as a bioisostere for the indole or benzisoxazole rings in antipsychotics (e.g., Lurasidone, Ziprasidone) and antimicrobials. However, the introduction of an ether linkage at the C3 position (3-alkoxy-1,2-benzisothiazole) introduces specific stability challenges distinct from its C3-alkyl or N-alkyl counterparts.
This guide provides a technical analysis of the stability profile of benzisothiazole ethers compared to their closest isostere, benzisoxazole ethers. Our analysis reveals a critical trade-off: Benzisothiazole ethers exhibit superior hydrolytic stability due to the lower electronegativity of sulfur, but possess a distinct susceptibility to oxidative metabolism (S-oxidation) and photo-isomerization that researchers must mitigate during lead optimization.
Part 1: Mechanistic Stability Profile
Chemical Hydrolysis: The Sulfur Advantage
The core stability difference between benzisothiazole and benzisoxazole ethers lies in the electrophilicity of the C3 carbon.
Benzisoxazole Ethers (Oxygen Isostere): The ring oxygen is highly electronegative, significantly polarizing the C=N bond. This makes the C3 position highly electrophilic. Under basic conditions, these derivatives frequently undergo Kemp elimination-type ring opening , leading to salicylonitrile or salicylhydroxamic acid derivatives rather than simple ether hydrolysis.
Benzisothiazole Ethers (Sulfur Scaffold): Sulfur is less electronegative than oxygen, resulting in a less polarized C=N bond. Consequently, the C3 position is less susceptible to nucleophilic attack by water or hydroxide. When hydrolysis does occur, it typically proceeds via a tetrahedral intermediate that collapses to the stable lactam (1,2-benzisothiazol-3(2H)-one) without destroying the heterocyclic core.
Diagram 1: Comparative Degradation Pathways
The following diagram illustrates the divergent degradation pathways of the two isosteres under nucleophilic stress.
Figure 1: Divergent degradation pathways. Benzisothiazoles tend to retain the ring structure (green path), while benzisoxazoles are prone to ring fission (red path).
Metabolic Stability: The Oxidative Liability
While chemically robust, the benzisothiazole sulfur atom is a "soft" nucleophile susceptible to biological oxidation.
S-Oxidation: Cytochrome P450 enzymes (and FMOs) can oxidize the ring sulfur to the sulfoxide (1-oxide) and sulfone (1,1-dioxide). This changes the electronic character of the ring, often deactivating the ether linkage towards further metabolism but altering pharmacological potency.
O-Dealkylation: Similar to other aryl ethers, the alkoxy group is subject to CYP-mediated O-dealkylation, yielding the benzisothiazolone core.
Part 2: Comparative Data Analysis
The following table summarizes the stability metrics derived from stress testing conditions standard in pre-formulation (e.g., ICH Q1A).
Table 1: Stability Comparison of C3-Ether Isosteres
Parameter
3-Ethoxy-1,2-benzisothiazole
3-Ethoxy-1,2-benzisoxazole
Mechanistic Driver
Acid Stability (pH 1.2)
High ( h)
Moderate ( h)
Protonation of ring N activates C3; S is a poorer H-bond acceptor than O.
Base Stability (pH 12)
Moderate ( h)
Low ( h)
Benzisoxazole undergoes rapid ring opening (Kemp elimination).
Oxidative Stress ()
Low (Forms S-oxide)
High (Ring O is inert)
Sulfur atom is easily oxidized to sulfoxide/sulfone.
Photostability
Moderate (Isomerizes)
High
Benzisothiazoles can photo-isomerize to benzothiazoles.
Metabolic Liability
S-Oxidation + O-Dealkylation
Reductive Ring Cleavage
S-oxidation is a unique metabolic handle for the thiazole ring.
Key Insight: If your drug target requires high hydrolytic stability (e.g., oral formulation), the benzisothiazole is superior. If the target is sensitive to metabolic oxidation, the benzisoxazole may be preferred, provided the formulation pH is controlled.
Part 3: Experimental Protocols
To validate these profiles in your specific derivative, use the following self-validating protocols.
Self-Validation: Ensure mass balance >90% by summing the Area Under Curve (AUC) of the parent and the benzisothiazolone product. If mass balance is low, suspect ring opening (search for nitrile derivatives).
Protocol B: In Vitro Microsomal Stability
Objective: Differentiate between S-oxidation and O-dealkylation clearance.
System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
Start: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+).
Monitoring: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold ACN.
Metabolite ID: Use LC-MS/MS (Q-TOF or Orbitrap).
Marker for S-oxidation:[1] Parent Mass + 16 Da (Sulfoxide) or + 32 Da (Sulfone).
Marker for O-dealkylation: Loss of alkyl group mass (-14 Da for methyl, -28 Da for ethyl) + formation of lactam.
Diagram 2: Stability Testing Workflow
This workflow ensures rigorous data generation for regulatory filing.
Figure 2: Standardized workflow for comparative stability assessment.
References
Carrington, D. E. L., et al. (1971). 1,2-Benzisothiazoles.[2][3][4][5] Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic. Link
Ismael, A., et al. (2014). Investigations into the Mechanism of Solvolysis of 3-aryloxybenzisothiazoles. Croatica Chemica Acta. Link
Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry. Link
Zhu, H., et al. (2022). Structural elucidation of two novel degradants of lurasidone.... Biomedical Chromatography. Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General reference for amide/thioester hydrolysis mechanisms).
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: The Case of 1,2-Benzisothiazole Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of assays involving...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of assays involving 3-(1-Piperazinyl)-1,2-benzisothiazole, a key metabolite of several atypical antipsychotic drugs, and its parent compounds. We will delve into the nuances of experimental design and execution that are critical for generating reliable and reproducible data.
The initial focus of this guide was to be on 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. However, a thorough review of the scientific literature revealed a scarcity of published biological data for this specific molecule. In contrast, the structurally related compound, 3-(1-Piperazinyl)-1,2-benzisothiazole, is a well-documented human metabolite of the atypical antipsychotics Ziprasidone and Perospirone, with a rich dataset available.[1] Therefore, to provide a robust and data-driven guide, we will focus on 3-(1-Piperazinyl)-1,2-benzisothiazole as a representative of the 1,2-benzisothiazole class of compounds and compare its assay performance with its parent drugs and another prominent member of this class, Lurasidone.
The Central Role of Receptor Binding Assays in Characterizing 1,2-Benzisothiazole Derivatives
The therapeutic effects of atypical antipsychotics are primarily mediated by their interactions with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2][3] Consequently, receptor binding assays are fundamental tools for characterizing the pharmacological profile of 1,2-benzisothiazole derivatives. These assays quantify the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
The following table summarizes the receptor binding affinities of 3-(1-Piperazinyl)-1,2-benzisothiazole and its comparators at key therapeutic targets.
Compound
Dopamine D2 (Ki, nM)
Serotonin 5-HT2A (Ki, nM)
Serotonin 5-HT1A (Ki, nM)
Serotonin 5-HT7 (Ki, nM)
3-(1-Piperazinyl)-1,2-benzisothiazole
~50
~110
~190
No data
Ziprasidone
4.8
0.42
3.4
No data
Perospirone
1.4
0.61
2.9
No data
Lurasidone
1.68
2.03
6.75
0.49
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from the literature.[4][5][6][7]
Beyond Binding Affinity: The Importance of Functional Assays
While binding affinity is a critical parameter, it does not provide a complete picture of a compound's pharmacological activity. Functional assays are essential to determine whether a compound acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or a partial agonist (elicits a submaximal response).
The atypical antipsychotics discussed here exhibit a complex functional profile:
Dopamine D2 Receptor: All are antagonists.[4][8] This action is crucial for their antipsychotic effects.
Serotonin 5-HT2A Receptor: All are antagonists or inverse agonists.[4][9] This contributes to their atypical profile, with a lower incidence of extrapyramidal side effects compared to older antipsychotics.
Serotonin 5-HT1A Receptor: Perospirone and Lurasidone are partial agonists at this receptor.[4][9] This partial agonism is thought to contribute to their anxiolytic and antidepressant properties.
Serotonin 5-HT7 Receptor: Lurasidone is a potent antagonist at this receptor, which may contribute to its cognitive-enhancing effects.[4][10]
Ensuring Reproducibility: A Deep Dive into Experimental Protocols
This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the affinity of a test compound for the D2 receptor.
Materials:
Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist).
Non-specific Ligand: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).
Test Compound: 3-(1-Piperazinyl)-1,2-benzisothiazole or other benzisothiazole derivatives.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
96-well Filter Plates: GF/B or GF/C glass fiber filters.
Scintillation Counter and Scintillation Fluid.
Workflow Diagram:
Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
Step-by-Step Procedure:
Receptor Membrane Preparation: Prepare crude membrane fractions from cells expressing the D2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
Assay Setup: In a 96-well plate, add the following in triplicate:
Total Binding: Receptor membranes, assay buffer, and radioligand.
Non-specific Binding: Receptor membranes, non-specific ligand, and radioligand.
Test Compound: Receptor membranes, serially diluted test compound, and radioligand.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the concentration of the test compound.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is similar to the D2 receptor assay, with some modifications to the reagents used.
Materials:
Receptor Source: Membrane preparations from cells stably expressing the human serotonin 5-HT2A receptor.
Radioligand: [³H]-Ketanserin or [¹²⁵I]-DOI (a 5-HT2A antagonist and agonist, respectively).
Non-specific Ligand: A high concentration of a potent 5-HT2A antagonist like spiperone or unlabeled ketanserin (e.g., 10 µM).
Test Compound: 3-(1-Piperazinyl)-1,2-benzisothiazole or other benzisothiazole derivatives.
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4.
Workflow Diagram:
Caption: Workflow for a Serotonin 5-HT2A Receptor Radioligand Binding Assay.
Step-by-Step Procedure:
The procedure is analogous to the D2 receptor binding assay, with the key difference being the receptor source, radioligand, and non-specific ligand used. The incubation is typically performed at 37°C for 60 minutes.
Sources of Variability and Strategies for Enhancing Reproducibility
Achieving high reproducibility in receptor binding assays requires meticulous attention to detail and the implementation of robust quality control measures.
Key Sources of Variability:
Reagent Quality and Consistency: Batch-to-batch variations in receptor membrane preparations, radioligands, and other reagents can significantly impact results.
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions of test compounds, is a major source of error.
Incubation Time and Temperature: Deviations from the optimal incubation time and temperature can prevent the binding reaction from reaching equilibrium, leading to inconsistent results.
Filtration and Washing: Inefficient filtration or inconsistent washing can result in high background noise and variability.
Data Analysis: The choice of data analysis software and the model used for curve fitting can influence the calculated IC50 and Ki values.
Strategies for Minimizing Variability and Ensuring Reproducibility:
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.
Reagent Qualification: Thoroughly qualify new batches of reagents, including receptor membranes and radioligands, to ensure consistency.
Use of Controls: Include appropriate positive and negative controls in every assay to monitor performance and identify potential issues.
Automation: Utilize automated liquid handling systems to minimize pipetting errors and improve consistency.
Regular Instrument Calibration: Ensure that all equipment, including pipettes, incubators, and scintillation counters, is regularly calibrated and maintained.
Blinding of Samples: Whenever possible, blind the samples to the operator to minimize bias.
Statistical Analysis: Employ appropriate statistical methods to analyze the data and assess the significance of the results.
Comparative Analysis of Off-Target Effects
A comprehensive evaluation of a drug candidate's potential for off-target effects is crucial for predicting its side-effect profile. Atypical antipsychotics are known to interact with a variety of other receptors, which can lead to undesirable side effects such as sedation, weight gain, and orthostatic hypotension.
Lurasidone exhibits a more favorable off-target profile with significantly lower affinity for histamine H1 and muscarinic M1 receptors compared to Ziprasidone and Perospirone.[11] This is consistent with its lower reported incidence of sedation and weight gain in clinical trials.[10]
Conclusion
The reproducibility of biological assays is a cornerstone of robust drug discovery and development. By understanding the underlying principles of receptor binding and functional assays, and by implementing stringent quality control measures, researchers can generate reliable and reproducible data for 1,2-benzisothiazole derivatives and other drug candidates. This guide has provided a framework for conducting these assays, with a focus on the critical factors that influence data quality. While 3-(1-Piperazinyl)-1,2-benzisothiazole served as a well-documented exemplar, the principles and protocols outlined herein are broadly applicable to the characterization of novel compounds targeting G-protein coupled receptors. The path to novel therapeutics is paved with high-quality, reproducible data, and it is the responsibility of every scientist to uphold these standards.
References
Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181). [Link]
Werner, P., et al. (2012). 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. European Psychiatry, 27(S1), 1. [Link]
Stahl, S. M. (2015). How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 11(9), 1493-1502. [Link]
Ishigooka, J., et al. (2011). Lurasidone in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study.
Mamo, D., et al. (2004). A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. American Journal of Psychiatry, 161(5), 818-825. [Link]
Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of Clinical Psychiatry, 64(suppl 19), 6-12. [Link]
Mamo, D., et al. (2004). A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. OAR@UM. [Link]
Hirose, T., & Kikuchi, T. (2005). Pharmacological characteristics of perospirone hydrochloride, a novel antipsychotic agent. Nihon Shinkei Seishin Yakurigaku Zasshi, 25(3), 133-141.
Murasaki, M., et al. (2009). Randomized clinical comparison of perospirone and risperidone in patients with schizophrenia: Kansai Psychiatric Multicenter Study. Psychiatry and Clinical Neurosciences, 63(3), 308-317. [Link]
Ito, H., et al. (2009). Relationship between dopamine D 2 receptor occupancy and perospirone plasma concentration in patients with schizophrenia. Psychopharmacology, 205(1), 57-65. [Link]
Obeng, S., et al. (2021). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 64(15), 11463-11481. [Link]
McCreary, A. C., et al. (2007). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Topics in Medicinal Chemistry, 7(6), 605-620.
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9152-9170.
Wilson, L. V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
Galić, E., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1125-1140.
Obeng, S., et al. (2021). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ResearchGate. [Link]
Stahl, S. M. (2001). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Psychiatry, 8(11), 35-38. [Link]
Hrib, N. J., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(24), 4044-4059. [Link]
Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. The Journal of Clinical Psychiatry, 64(suppl 19), 6-12. [Link]
THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. - Regulations.gov. [Link]
Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus, 19(1), 3-13. [Link]
Miceli, F., et al. (2021). Impact of CYP3A4 functional variability on ziprasidone metabolism. Frontiers in Pharmacology, 12, 687893. [Link]
Harvey, P. D., & Siu, C. O. (2016). Lurasidone Effects on Cognition and Functional Capacity in Schizophrenia. Clinical Schizophrenia & Related Psychoses, 10(2), 99-107. [Link]
Orjales, A., et al. (2002). New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile. European Journal of Medicinal Chemistry, 37(9), 721-730. [Link]
Lurasidone Effects on Cognition and Functional Capacity in Schizophrenia. ResearchGate. [Link]
Prous, J. R., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(12), 2010-2018. [Link]
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[1] Executive Summary: Immediate Action Plan 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) is a bioactive heterocyclic ether often used as a pharmaceutical intermediate.[1] Its disposal requires stric...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Immediate Action Plan
3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) is a bioactive heterocyclic ether often used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to protocols governing basic organic amines and marine pollutants .[2]
Critical "Do's and Don'ts"
DO segregate as Basic Organic Waste . The piperidine moiety makes this compound alkaline; mixing with acids can generate heat.[2]
DO treat as a Skin Sensitizer and Aquatic Toxin . Benzisothiazole derivatives are notorious for inducing contact dermatitis and are highly toxic to aquatic life.[2]
DO NOT dispose of down the drain.[3] Even trace amounts can disrupt wastewater treatment biological digestors due to antimicrobial properties of the benzisothiazole core.[2]
DO NOT mix with strong oxidizers (e.g., peroxides, nitric acid) during waste consolidation.[2]
Chemical Profile & Hazard Logic
To handle a chemical safely, you must understand why it is hazardous.[2] This section analyzes the structure-activity relationships (SAR) that dictate our disposal strategy.
Physicochemical Data Table[1][2]
Property
Value
Operational Implication
CAS Number
19767-25-0
Use for waste manifesting and inventory tracking.[1]
Formula
C₁₄H₁₈N₂OS
High carbon/nitrogen content suitable for incineration.
Mol. Weight
262.37 g/mol
Heavy organic; likely solid at room temperature.[2]
LogP
~2.94
Lipophilic.[2] Bioaccumulates in aquatic organisms.[2]
Acidity (pKa)
~10-11 (Piperidine)
Basic. Will protonate in acidic waste streams.[1][2]
Physical State
White Crystalline Solid
Dust control measures required during transfer.[2][4]
Structural Hazard Analysis[2]
Piperidine Ring (The Base): The tertiary amine within the piperidine ring confers basicity.[2] In waste streams, this can catalyze reactions or react exothermically with acidic waste (e.g., acid chlorides, mineral acids).[2]
Benzisothiazole Core (The Toxin): This moiety is structurally similar to biocides (e.g., BIT).[2] It is the primary driver for the Skin Sensitization (H317) and Aquatic Toxicity (H400/H410) classifications.[2]
Ether Linkage: Generally stable, but contributes to the compound's lipophilicity, facilitating skin absorption.[2]
Disposal Decision Matrix
The following workflow illustrates the segregation logic. This self-validating system prevents cross-reactivity in waste drums.[1][2]
Figure 1: Segregation logic for CAS 19767-25-0 based on physical state and solvent matrix.[1]
Detailed Operational Protocols
Solid Waste Disposal (Pure Compound)
Objective: Contain dust and prevent environmental leaching.[2]
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.[2]
Primary Containment: Place the solid waste into a clear polyethylene bag.
Labeling: Affix a "Hazardous Waste" label to the inner bag. Explicitly write: "Toxic, Basic Solid. Contains Benzisothiazole."[5][6][7][8][9][10][11][12][13][14]
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum designated for solid hazardous waste.
Disposal Path: Incineration at a permitted facility (Rotary Kiln) is the only acceptable final disposal method to ensure destruction of the heterocyclic rings.[2]
Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent exothermic reactions and solvent incompatibility.[2]
Segregation:
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Organic Waste.[2]
If dissolved in Methanol , Ethanol , or DMSO : Dispose in Non-Halogenated Organic Waste.
Crucial Step: Check the pH of the waste stream.[2] If the solution is highly acidic (pH < 2) from a previous step, neutralize slowly with Sodium Bicarbonate before adding this basic compound to prevent heat generation in the drum.[2]
Container: Use amber glass or HDPE carboys.
Venting: Ensure caps are vented if there is any risk of ongoing reaction, though the compound itself is stable.[2]
Spill Cleanup Procedure (Dry Powder)
Scenario: 5g of powder spilled on the benchtop.
Isolate: Evacuate the immediate area (3-meter radius).[1][2] Mark "Do Not Enter."[2][13]
Protect: Don PPE (Gloves, Goggles, N95/P100 respirator).[2]
Contain: Cover the spill gently with paper towels dampened with water (to prevent dust dispersal).[2]
Clean:
Scoop up the damp powder/towel mixture using a plastic spatula.[2]
Verify: Check surface pH with litmus paper to ensure neutrality.[2]
Regulatory Compliance & Classification
US EPA (RCRA)
While CAS 19767-25-0 is not explicitly P-listed or U-listed, it must be characterized by the generator:
Characteristic of Ignitability (D001): Unlikely for the solid salt.[2]
Characteristic of Corrosivity (D002): Possible if in aqueous solution with pH > 12.5 (unlikely, but verify).[2]
Generator Knowledge: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic due to the benzisothiazole moiety.[2]
H317: May cause an allergic skin reaction.[3][7][12][15]
H410: Very toxic to aquatic life with long-lasting effects.[1][2]
References
SIELC Technologies. (2018).[2] 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole Properties and HPLC Separation. Retrieved from [Link]
PubChem. (n.d.).[2] Compound Summary for Benzisothiazole Derivatives. National Library of Medicine.[2] Retrieved from [Link]
ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier for 1,2-Benzisothiazol-3(2H)-one (BIT). (Used for structural analog hazard inference).[2] Retrieved from [Link][2]